1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
Description
The pyrrole (B145914) ring is a fundamental aromatic heterocycle integral to many biologically active molecules and advanced materials. alliedacademies.orgnih.gov Functionalization of the pyrrole core is a key strategy for developing new compounds with desired properties. The title compound, 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, combines three key structural features: the pyrrole backbone, two hydroxymethyl (-CH₂OH) groups at the 2- and 5-positions, and two iodine atoms at the 3- and 4-positions. While direct research on this specific molecule is not extensively documented, an analysis of its components provides a clear indication of its potential applications and research interest.
Table 1: Chemical Properties of 1H-Pyrrole-2,5-dimethanol and its Diiodo- derivative
| Property | 1H-Pyrrole-2,5-dimethanol | 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- |
| Molecular Formula | C₆H₉NO₂ nih.govfda.gov | C₆H₇I₂NO₂ |
| Molar Mass | 127.14 g/mol nih.govfda.gov | 378.94 g/mol |
| Appearance | White solid wikipedia.org | Data not available |
| Key Features | Dihydroxymethyl functionality | High iodine content, dihydroxymethyl functionality |
| CAS Number | 6249-04-3 nih.gov | Data not available |
The introduction of iodine atoms onto a pyrrole ring significantly influences its chemical reactivity and physical properties. Iodinated pyrroles are highly valued in several areas of chemical science.
In advanced organic synthesis , the carbon-iodine bond on the pyrrole ring serves as a versatile synthetic handle. The iodine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the construction of more complex, polysubstituted pyrrole derivatives. alliedacademies.org Furthermore, molecular iodine itself is an effective and inexpensive catalyst for synthesizing various pyrrole derivatives under mild conditions. nih.govrsc.org
In materials science , iodine-rich compounds are gaining considerable attention as energetic biocidal materials. researchgate.netmdpi.com These materials are designed to release large amounts of iodine or iodine-containing species upon detonation or decomposition. mdpi.comnih.gov Iodine is a potent biocide effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. researchgate.net By incorporating iodine into a stable organic molecule like a pyrrole, it can be stored safely and deployed effectively, making such compounds candidates for agent defeat weapons (ADWs) designed to neutralize biological threats. researchgate.netmdpi.com The high atomic weight of iodine also imparts high density to the molecules, a desirable characteristic for energetic materials.
The parent compound, 1H-Pyrrole-2,5-dimethanol, also known as 2,5-Bis(hydroxymethyl)pyrrole, is a key synthetic intermediate. wikipedia.org This white, solid compound is soluble in water and acetone (B3395972) and features two reactive hydroxymethyl groups. wikipedia.org
The primary utility of 2,5-Bis(hydroxymethyl)pyrrole lies in its role as a building block for complex macrocycles. It is a crucial precursor in the synthesis of porphyrinogens, the fundamental core of porphyrins. wikipedia.orgthieme-connect.com Porphyrins are vital to many biological processes, forming the active sites of hemoglobin and chlorophyll. The hydroxymethyl groups of the pyrrole derivative can undergo acid-catalyzed condensation reactions with other pyrroles to form linear polypyrrolic chains (like tripyrranes) or to cyclize into the larger porphyrinogen (B1241876) macrocycle. thieme-connect.com
However, 2,5-Bis(hydroxymethyl)pyrrole is also noted for its tendency to polymerize via self-condensation under acidic or non-alkaline conditions, which can present a challenge in synthetic procedures that require its stability as a monomer. wikipedia.org
While specific research on 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is sparse, its structure suggests a clear research context at the intersection of materials science and synthetic chemistry. The objectives for synthesizing and studying this compound would likely include:
Development of Novel Energetic Biocidal Materials: A primary objective would be to create a molecule that combines the biocidal potential of a high-iodine-content compound with the energetic properties conferred by the pyrrole ring. Researchers would aim to study its thermal stability, density, and the nature of the species released upon decomposition. mdpi.comnih.gov
Creation of Functional Polymers: The hydroxymethyl groups provide reactive sites for polymerization. An objective would be to synthesize novel polymers where the diiodo-pyrrole unit is incorporated into the polymer backbone. These materials could possess unique properties, such as high refractive index, high density, or flame-retardant capabilities, due to the presence of iodine.
Synthesis of Advanced Porphyrinoids: The compound could serve as a specialized building block for creating heavily functionalized porphyrins. The iodine atoms could be retained in the final macrocycle to modulate its electronic properties or could be used as points for further chemical modification after the macrocycle is formed.
Exploration of New Synthetic Methodologies: Research could focus on developing efficient and selective methods for the iodination of 1H-Pyrrole-2,5-dimethanol or, conversely, the introduction of hydroxymethyl groups onto a pre-existing 3,4-diiodopyrrole core.
In essence, 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- represents a highly functionalized heterocyclic building block. Research into this compound would aim to harness the combined functionalities of its constituent parts to create new materials and molecules with tailored properties for specific, advanced applications.
Structure
3D Structure
Properties
CAS No. |
828935-06-4 |
|---|---|
Molecular Formula |
C6H7I2NO2 |
Molecular Weight |
378.93 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2 |
InChI Key |
IVDCEAXTVVXXIT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(N1)CO)I)I)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo and Analogous Structures
Direct Iodination Strategies of Pyrrole (B145914) Scaffolds
The introduction of iodine atoms onto the pyrrole ring is typically achieved through electrophilic substitution reactions. The high reactivity of the pyrrole ring towards electrophiles necessitates careful control of reaction conditions to achieve the desired regioselectivity and to avoid polymerization or the formation of poly-iodinated products.
Regioselective Iodination at β-Positions of Pyrroles
Pyrrole undergoes preferential electrophilic substitution at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. However, achieving substitution at the β-positions (C3 and C4) is a synthetic challenge that often requires specific strategies. One approach involves blocking the α-positions with removable protecting groups, thereby directing the incoming electrophile to the β-positions. While direct β-selective C–H arylation of pyrroles has been developed using rhodium catalysts, methods for direct β-iodination are less common and often rely on the electronic and steric influence of existing substituents. acs.org
Iodination Utilizing Specific Iodinating Reagents (e.g., KI3, N-iodosuccinimide)
Various iodinating reagents are employed for the iodination of pyrroles, each with distinct reactivity and handling properties.
Molecular Iodine (I₂): Molecular iodine can be used for the iodination of pyrroles. isca.me The reaction is often catalyzed by a base to neutralize the hydrogen iodide byproduct. researchgate.net Iodine-catalyzed methods have also been developed for the synthesis of substituted pyrroles. nih.govorganic-chemistry.orgrsc.org
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, widely used for the iodination of a variety of aromatic and heteroaromatic compounds, including pyrroles. wikipedia.orgcommonorganicchemistry.com The reactivity of NIS can be enhanced by the addition of acid catalysts. For instance, iron(III) has been shown to catalyze the regioselective iodination of arenes with NIS. acs.org Similarly, acid catalysts can improve both the reaction rate and regioselectivity in the iodination of activated aromatic compounds. researchgate.net For deactivated aromatic compounds, stronger acidic conditions, such as sulfuric acid, can be employed with NIS. researchgate.net
The choice of reagent and reaction conditions is crucial for controlling the extent of iodination. For highly activated substrates like pyrrole, the formation of bis-iodinated products can be a significant side reaction. acs.org
Table 1: Comparison of Common Iodinating Reagents for Pyrroles
| Reagent | Advantages | Disadvantages | Typical Conditions |
| Molecular Iodine (I₂) / KI₃ | Readily available, cost-effective. | Can lead to over-iodination, generates HI byproduct. | Often used with a base (e.g., NaHCO₃) in a suitable solvent like DMSO. researchgate.net |
| N-Iodosuccinimide (NIS) | Mild, easy to handle solid, selective. wikipedia.orgcommonorganicchemistry.com | Can be less reactive for deactivated systems without a catalyst. | Used in various solvents (e.g., acetonitrile, DMF), often with an acid catalyst. acs.orgresearchgate.net |
Influence of Existing Hydroxymethyl Functionalities on Iodination Selectivity and Yield
The presence of hydroxymethyl groups (-CH₂OH) at the α-positions of the pyrrole ring is expected to influence the subsequent iodination at the β-positions. Hydroxymethyl groups are generally considered to be weakly electron-withdrawing through an inductive effect, which would slightly deactivate the pyrrole ring towards electrophilic substitution. However, the oxygen atom's lone pairs could potentially participate in stabilizing the transition state, albeit to a lesser extent than the ring nitrogen.
The primary influence of the α-hydroxymethyl groups would likely be steric. These groups can sterically hinder the approach of the iodinating reagent to the adjacent β-positions, potentially affecting the reaction rate and yield. The choice of iodinating reagent and its steric bulk would, therefore, be a critical parameter in optimizing the synthesis of 3,4-diiodo-1H-pyrrole-2,5-dimethanol.
Approaches for Introducing Dimethanol Functionality
The 2,5-dimethanol groups can be introduced either before or after the iodination of the pyrrole ring.
Functionalization of Pre-iodinated Pyrrole Rings
This strategy involves first synthesizing a 3,4-diiodopyrrole core, followed by the introduction of the hydroxymethyl groups at the 2 and 5 positions. This could potentially be achieved through methods such as the Vilsmeier-Haack formylation to introduce aldehyde groups, followed by reduction to the corresponding alcohols. However, the reactivity of the C-I bonds towards reagents used for functionalization at the α-positions would need to be carefully considered.
Derivatization of Pyrrole Precursors Bearing Hydroxymethyl Groups
A more common and likely more successful approach involves starting with a pyrrole ring that already contains the 2,5-dimethanol or related functionalities. 1H-Pyrrole-2,5-dicarboxylic acid or its esters can be reduced to 1H-pyrrole-2,5-dimethanol. This precursor can then be subjected to iodination. This approach has the advantage of securing the desired α-substituents early in the synthetic sequence. The subsequent challenge lies in achieving selective di-iodination at the β-positions in the presence of the hydroxymethyl groups, as discussed in section 2.1.3.
The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and an amine, can be adapted to synthesize pyrroles with various substituents. researchgate.netorgsyn.org For instance, starting with a suitably functionalized 1,4-dicarbonyl compound could provide a pyrrole with precursors to the hydroxymethyl groups already in place.
General Synthetic Protocols for Halogenated and Substituted Pyrrole Derivatives
The construction of the pyrrole ring and the introduction of various substituents can be achieved through a multitude of synthetic strategies. These methods offer pathways to a wide array of pyrrole derivatives, including those bearing halogen atoms, which are valuable precursors for further chemical transformations.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. acs.org This approach is advantageous due to its high atom economy, bond-forming efficiency, and the ability to generate molecular diversity from simple starting materials. acs.org
Several MCRs have been developed for the synthesis of polysubstituted pyrroles. acs.org For instance, an iodine-catalyzed four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes provides a straightforward, one-pot synthesis of functionalized pyrroles under metal-free conditions. rsc.org This method is noted for its simplicity, low cost, and good yields. rsc.org Another example is the Fe(III)-catalyzed four-component coupling, which also utilizes 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes to produce functionalized pyrroles.
While these MCRs provide access to a wide range of substituted pyrroles, the direct incorporation of iodine at the 3 and 4 positions in a single MCR step is not commonly reported. However, the functional groups introduced via MCRs could serve as handles for subsequent iodination reactions.
Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis
| Catalyst | Reactants | Key Features |
|---|---|---|
| Iodine | 1,3-Dicarbonyl compounds, amines, aldehydes, nitroalkanes | Metal-free, simple, low cost, good yields. rsc.org |
| Fe(III) perchlorate | Primary aromatic amines, aromatic aldehydes, biacetyl | Leads to 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org |
Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of pyrroles. These methods often provide high levels of regio- and chemoselectivity.
One notable approach is the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature using catalysts like zinc iodide (ZnI2) or rhodium complexes. researchgate.net This reaction proceeds under mild conditions and is efficient for a variety of substrates. researchgate.net Zinc iodide, in particular, stands out as a cheaper and equally effective catalyst compared to rhodium. researchgate.net The versatility of this method is demonstrated by its tolerance of various functional groups and its applicability to substrates with different alkyl or carbonyl substituents. researchgate.net
While this specific method focuses on the formation of the pyrrole ring with substituents at the 2, 4, and 5 positions, other metal-catalyzed reactions, such as cross-coupling and C-H activation, could be envisioned for the direct iodination of a pre-formed pyrrole ring at the 3 and 4 positions.
Table 2: Metal-Catalyzed Synthesis of Substituted Pyrroles
| Catalyst | Starting Materials | Products | Reference |
|---|
Molecular iodine can act as a mild Lewis acid catalyst in various organic transformations, including the synthesis of pyrroles. Its use is advantageous due to its low cost, low toxicity, and simple handling.
An expeditious synthetic method for preparing pyrroles involves the reaction of 3-amino β-lactams with a 1,4-diketo compound in the presence of catalytic amounts (5 mol%) of molecular iodine. organic-chemistry.org This reaction can be performed at room temperature or under microwave irradiation, with the presence of iodine being essential for the reaction to proceed. organic-chemistry.org Iodine also catalyzes the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, showcasing its utility in multicomponent strategies for pyrrole synthesis under metal-free conditions. researchgate.net
Furthermore, iodine can be used as an iodinating agent in the presence of an oxidant. A mild method for the late-stage iodination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, as well as substituted pyrroles and indoles, has been achieved using sodium iodide (NaI) as the iodine source and m-chloroperoxybenzoic acid (mCPBA) as the oxidant. acs.org This oxidative iodination proceeds at ambient temperature with moderate to excellent yields. acs.org Such a method could potentially be applied to a suitably substituted pyrrole precursor to introduce the 3,4-diiodo functionality.
Table 3: Iodine-Promoted and Catalyzed Reactions for Pyrrole Synthesis and Iodination
| Reagents/Catalyst | Reaction Type | Key Features |
|---|---|---|
| Iodine (catalytic) | Paal-Knorr type reaction | Essential for the reaction; proceeds at room temperature or with microwave irradiation. organic-chemistry.org |
| Iodine (catalytic) | Four-component reaction | Metal-free synthesis of polysubstituted pyrroles. researchgate.net |
Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of organic molecules, often avoiding the need for harsh reagents. researchgate.net Electrosynthesis can be particularly useful for halogenation reactions, including the iodination of aromatic and heteroaromatic compounds. researchgate.net
The electrochemical approach to iodination typically involves the in-situ generation of an active iodinating species from a simple iodide source, such as sodium iodide. researchgate.net This method avoids the need for strong chemical oxidants. researchgate.net For instance, an electro-oxidative cyclization of alkynyl enaminones in the presence of sodium iodide has been reported to access iodo-substituted indanones, which are key intermediates for the formation of certain pyrrole rings. rsc.org
Another electrochemical strategy involves the use of halide ions as mediators. An electrochemical reaction among amines, aldehydes, and β-dicarbonyl compounds, mediated by iodide ions, can produce 1,2,3-trisubstituted pyrroles in good to excellent yields. rsc.org This suggests the potential for electrochemical methods to not only facilitate pyrrole ring formation but also to incorporate iodine atoms into the final structure. The electrochemical iodination of N-benzyl pyrrole has been noted, indicating that the pyrrole ring is susceptible to this transformation under electrochemical conditions. nih.gov
Table 4: Electrochemical Approaches to Pyrrole Synthesis and Iodination
| Method | Reagents/Mediators | Application |
|---|---|---|
| Electro-oxidative cyclization | Sodium iodide | Synthesis of iodo-substituted intermediates for pyrrole formation. rsc.org |
| Iodide-mediated electrosynthesis | Iodide ions | Three-component synthesis of 1,2,3-trisubstituted pyrroles. rsc.org |
Chemical Reactivity and Transformation Pathways of 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo
Stability and Degradation Mechanisms of Diiodinated Pyrroles
The stability of diiodinated pyrroles is a critical consideration for their synthesis, purification, and storage. The presence of iodine atoms on the pyrrole (B145914) ring influences its electronic properties and susceptibility to degradation.
Halogenated pyrroles, in general, exhibit sensitivity to heat. The thermal decomposition of pyrrole itself has been studied, and it is known to isomerize and decompose at high temperatures. nih.gov For diiodinated pyrroles, a primary thermal degradation pathway is deiodination, the cleavage of the carbon-iodine bond. This process can be initiated by heat or light and may proceed through radical or ionic intermediates. The C-I bond is the weakest of the carbon-halogen bonds, making iodinated compounds generally less thermally stable than their brominated or chlorinated counterparts. The decomposition of a related compound, 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, has been shown to proceed via different mechanisms in solution versus the molten state, suggesting that the environment plays a crucial role in the decomposition pathway. mdpi.com
A study on the thermal reactions of pyrrolidine (B122466) at elevated temperatures (900-1400 K) showed decomposition into various smaller molecules, including hydrogen cyanide and acetonitrile. osti.gov While pyrrolidine is a saturated analog, this indicates the types of fragmentation that can occur at high temperatures. For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, thermal stress could potentially lead to the loss of iodine and subsequent polymerization or rearrangement of the pyrrole ring.
Many pyrrole derivatives are known to be sensitive to air and light, often darkening over time due to oxidative polymerization. The presence of electron-withdrawing iodine atoms on the pyrrole ring in 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- may somewhat decrease the electron density of the ring, potentially reducing its susceptibility to oxidation compared to unsubstituted pyrrole. However, the hydroxymethyl groups can be susceptible to oxidation.
For long-term storage, it is advisable to keep 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to minimize degradation. Similar compounds, such as 3,4-Dibromo-1H-pyrrole-2,5-dione, are recommended to be stored at low temperatures. medchemexpress.com For another related compound, Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate, safe handling practices include storing the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. echemi.com
Table 1: General Storage Recommendations for Halogenated Pyrroles
| Condition | Recommendation | Rationale |
| Temperature | Cool to refrigerated (-20°C for some derivatives) | To slow down thermal decomposition and potential deiodination. medchemexpress.com |
| Light | Store in amber vials or in the dark | To prevent photochemically induced degradation and dehalogenation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidation of the pyrrole ring and hydroxymethyl groups. |
| Purity | Use purified compounds | Impurities can catalyze degradation reactions. |
Reactivity Profile of the Pyrrole Nucleus with Diiodo Substitution
The two iodine atoms at the 3 and 4 positions of the pyrrole ring significantly influence its reactivity in substitution reactions.
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com In pyrroles, the ring is electron-rich and generally highly reactive towards electrophiles. However, the presence of two strongly deactivating iodine atoms at the 3 and 4 positions of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- would significantly decrease the nucleophilicity of the pyrrole ring. Halogens are deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. lkouniv.ac.in
Therefore, 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- would be expected to undergo electrophilic aromatic substitution much less readily than unsubstituted pyrrole. Any potential EAS reaction would likely require harsh conditions and would be directed by the existing substituents. The hydroxymethyl groups at the 2 and 5 positions are weakly deactivating or activating depending on the reaction conditions. Given that the 3 and 4 positions are blocked by iodine, any substitution would have to occur at the nitrogen atom or involve displacement of a substituent. Reactions with strong electrophiles might lead to decomposition rather than substitution.
Aryl and heteroaryl iodides are excellent substrates for a variety of nucleophilic substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov This represents a significant pathway for the functionalization of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-. The carbon-iodine bonds can be activated by catalysts, typically palladium or copper complexes, to form new carbon-carbon or carbon-heteroatom bonds. youtube.com
Common cross-coupling reactions that could be applied to this molecule include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyrroles. mdpi.com
Buchwald-Hartwig Amination: Reaction with amines to form aminopyrroles.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions are generally tolerant of a wide range of functional groups, and the hydroxymethyl groups at the 2 and 5 positions would likely be compatible with many standard cross-coupling conditions. The presence of two iodine atoms offers the possibility of sequential or double cross-coupling to build more complex molecular architectures. A study on 3,4-diiodo-2,5-dimethyl-1H-pyrrole showed its reactivity with thioamides to form fused heterocyclic systems. researchgate.net
Table 2: Potential Cross-Coupling Reactions of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product |
| Suzuki Coupling | R-B(OH)₂ | C-C | 3,4-Diaryl-1H-pyrrole-2,5-dimethanol |
| Heck Coupling | H₂C=CHR | C-C | 3,4-Divinyl-1H-pyrrole-2,5-dimethanol |
| Sonogashira Coupling | R-C≡CH | C-C | 3,4-Dialkynyl-1H-pyrrole-2,5-dimethanol |
| Buchwald-Hartwig | R₂NH | C-N | 3,4-Diamino-1H-pyrrole-2,5-dimethanol |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | 3,4-Dialkyl/Aryl-1H-pyrrole-2,5-dimethanol |
Transformations Involving Peripheral Hydroxymethyl Functionalities
The two hydroxymethyl groups at the 2 and 5 positions of the pyrrole ring are primary alcohols and are expected to exhibit typical alcohol reactivity. These groups offer a rich avenue for further chemical transformations.
Common reactions of the hydroxymethyl groups include:
Oxidation: The primary alcohol groups can be oxidized to aldehydes using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would yield the corresponding dicarboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will form the corresponding diesters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) will produce the corresponding diethers.
Conversion to Halides: The hydroxyl groups can be converted to halomethyl groups using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. These halomethyl derivatives can then serve as substrates for further nucleophilic substitution reactions.
Protection: If reactions are to be performed on the pyrrole ring, the hydroxymethyl groups may need to be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.
The reactivity of the hydroxymethyl groups can be influenced by the electronic nature of the diiodinated pyrrole core. The electron-withdrawing nature of the iodine atoms might have a modest effect on the acidity of the hydroxyl protons.
Table 3: Potential Transformations of the Hydroxymethyl Groups
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (mild) | PCC, MnO₂ | Aldehyde |
| Oxidation (strong) | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |
| Esterification | RCOOH, H⁺ or RCOCl, Pyridine | Ester |
| Etherification | R-X, NaH | Ether |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
Oxidation and Reduction Pathways of Primary Alcohol Groups
The primary alcohol groups are expected to be the most accessible sites for oxidation and reduction reactions.
Oxidation:
The two primary alcohol groups of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can likely be oxidized to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents are expected to yield the corresponding dialdehyde, while stronger agents would lead to the dicarboxylic acid.
Partial oxidation to the dialdehyde, 3,4-diiodo-1H-pyrrole-2,5-dicarbaldehyde, could likely be achieved using reagents such as pyridinium chlorochromate (PCC). libretexts.org This reaction typically proceeds under anhydrous conditions to prevent over-oxidation. Complete oxidation to the dicarboxylic acid, 3,4-diiodo-1H-pyrrole-2,5-dicarboxylic acid, would likely require stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid. chemguide.co.uk The stability of the pyrrole ring under these harsh oxidative conditions would be a critical factor.
Table 1: Predicted Oxidation Reactions of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| Product | Reagent | Expected Conditions |
| 3,4-diiodo-1H-pyrrole-2,5-dicarbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH2Cl2) |
| 3,4-diiodo-1H-pyrrole-2,5-dicarboxylic acid | Potassium permanganate (KMnO4) | Basic solution, followed by acidification |
Reduction:
The reduction of the primary alcohol groups to methyl groups would be a challenging transformation. Alcohols are not typically reduced directly. A common strategy involves a two-step process: conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a hydride reagent like lithium aluminum hydride (LiAlH4). libretexts.org This would theoretically yield 3,4-diiodo-2,5-dimethyl-1H-pyrrole.
It is important to note that the iodo-substituents on the pyrrole ring might also be susceptible to reduction under certain conditions, which could lead to a mixture of products.
Esterification and Etherification Reactions for Structural Modification
The hydroxyl groups of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- are prime candidates for esterification and etherification, allowing for a wide range of structural modifications.
Esterification:
The primary alcohol functionalities are expected to readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding diesters. Acid catalysis is typically employed for reactions with carboxylic acids (Fischer esterification). The reaction with more reactive acid chlorides or anhydrides may proceed under milder conditions, often in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetic anhydride (B1165640) would be expected to yield 3,4-diiodo-1H-pyrrole-2,5-diyl)bis(methylene) diacetate.
Etherification:
Etherification of the alcohol groups, for example, through the Williamson ether synthesis, is also a plausible transformation. This would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This would result in the formation of a diether derivative. The choice of base would need to be carefully considered to avoid potential side reactions involving the pyrrole N-H proton.
Table 2: Predicted Derivatization of Hydroxyl Groups
| Reaction Type | Reagent Example | Product Example |
| Esterification | Acetic Anhydride | (3,4-diiodo-1H-pyrrole-2,5-diyl)bis(methylene) diacetate |
| Etherification | Sodium Hydride, then Methyl Iodide | 3,4-diiodo-2,5-bis(methoxymethyl)-1H-pyrrole |
Polymerization and Condensation Potentials via Hydroxyl Groups
The bifunctional nature of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, with two reactive hydroxyl groups, makes it a potential monomer for polymerization and condensation reactions.
Polymerization:
The parent compound, 2,5-bis(hydroxymethyl)pyrrole, is known to undergo self-condensation, which suggests that 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- may also have the potential to polymerize. wikipedia.org This could occur via acid-catalyzed dehydration to form polyethers.
Furthermore, this compound could be used as a diol monomer in step-growth polymerization. For instance, co-polymerization with a dicarboxylic acid or a diisocyanate would be expected to yield polyesters or polyurethanes, respectively. The bulky iodo-substituents would likely influence the properties of the resulting polymers, potentially affecting their thermal stability, solubility, and morphology.
Condensation Reactions:
The hydroxyl groups can also participate in condensation reactions with other molecules. For example, condensation with aldehydes or ketones could lead to the formation of cyclic acetals or ketals, bridging the two hydroxymethyl groups. Such reactions could be employed to protect the diol functionality or to create more complex heterocyclic structures. The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov While the target molecule is already a pyrrole, its hydroxyl groups could potentially react in a similar fashion with other suitable partners.
In addition to the reactivity of the hydroxyl groups, the pyrrole ring itself can be polymerized through oxidative methods. researchgate.net However, the presence of the deactivating iodo-groups might render the ring less susceptible to oxidative polymerization compared to unsubstituted pyrrole.
Coordination Chemistry and Ligand Applications of 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo Derivatives
Design Principles for Pyrrole-Based Ligands Incorporating Diiodo and Dimethanol Moieties
The design of ligands for specific applications in coordination chemistry relies on the careful selection of donor atoms and substituent groups to control the electronic and steric properties of the resulting metal complexes.
The 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- ligand framework offers multiple potential coordination sites. The pyrrole (B145914) nitrogen atom can act as a soft donor, favoring coordination to softer metal ions. The deprotonated nitrogen of the pyrrole ring is known to form stable complexes with a variety of transition metals. wikipedia.org
Additionally, the oxygen atoms of the two methanol (B129727) groups at the 2 and 5 positions can serve as hard donors, particularly upon deprotonation of the hydroxyl groups. This dual-donor capability (N-donor and O-donors) could allow the ligand to act as a versatile chelating agent, potentially binding to a metal center in a tridentate fashion. The flexibility of the dimethanol arms would enable the formation of stable five- or six-membered chelate rings with a coordinated metal ion.
The presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring is expected to significantly influence the ligand's properties.
Steric Effects: The bulky iodine atoms would introduce considerable steric hindrance around the pyrrole core. nih.govrsc.org This steric bulk could influence the coordination geometry of the resulting metal complexes, potentially favoring specific isomers or preventing the coordination of multiple bulky ligands to a single metal center. The steric hindrance can also play a role in the catalytic activity of the metal complex by influencing substrate access to the active site. nih.govfigshare.com
Synthesis and Structural Characterization of Metal Complexes
As there is no specific literature on the synthesis of metal complexes with 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, this section outlines general methodologies that could be applied.
The synthesis of metal complexes with this ligand would likely involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of base for deprotonation would depend on the acidity of the N-H and O-H protons. Given the electron-withdrawing nature of the iodo substituents, the N-H proton of the pyrrole is expected to be more acidic than that of unsubstituted pyrrole. wikipedia.org
For early transition metals like Titanium, Zirconium, and Hafnium, which are highly oxophilic, coordination to the oxygen donors of the dimethanol groups would be favored. nih.gov For late transition metals like Iron and Copper, coordination to the pyrrole nitrogen would be more prominent. The formation of complexes with alkali metals like Potassium would likely involve electrostatic interactions with the deprotonated oxygen atoms.
Catalytic Applications of Metal-Pyrrole Dimethanol Complexes
While no catalytic applications of metal complexes of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- have been reported, complexes of similar pyrrole-based ligands have shown activity in various catalytic transformations. For instance, pyrrole-based Schiff base complexes have been investigated for their catalytic potential. researchgate.net Metal complexes supported by pincer-type ligands featuring a central pyrrole moiety have been used in catalysis. nih.gov
The combination of a pyrrole core with flanking donor groups, as seen in the target ligand, is a common motif in catalyst design. Depending on the coordinated metal, potential applications could range from oxidation catalysis to polymerization reactions. The electronic and steric effects of the diiodo substituents would be expected to modulate the catalytic activity and selectivity of such complexes.
Catalysis in Olefin Polymerization
Pyrrole-based ligands have emerged as a significant class of ancillary ligands for transition metal catalysts in olefin polymerization. The electronic and steric properties of these ligands can be readily tuned by introducing various substituents on the pyrrole ring, allowing for a high degree of control over the polymerization process and the resulting polymer properties. Both early and late transition metals, when complexed with pyrrole derivatives, have shown catalytic activity for the polymerization of olefins such as ethylene (B1197577) and propylene (B89431).
Iminopyrrole ligands, in particular, have been extensively studied. When coordinated with late transition metals like iron and cobalt, these ligands form catalysts that can oligomerize or polymerize ethylene to produce linear α-olefins or high molecular weight polyethylene (B3416737) with high activities. The steric bulk of the substituents on the iminoaryl group and the pyrrole ring plays a crucial role in determining the catalyst's activity and the molecular weight of the polymer. For instance, bulky substituents tend to increase the molecular weight of the resulting polyethylene by sterically hindering the chain transfer reactions.
Constrained geometry catalysts (CGCs) featuring a pyrrole-bridged ligand framework have also been developed. Titanium complexes of this type have been shown to be active for propylene polymerization, producing high molecular weight polypropylene. The catalytic activity of these systems is highly dependent on the specific structure of the ligand and the polymerization conditions, such as propylene pressure.
The table below summarizes the performance of some representative pyrrole-based catalysts in olefin polymerization.
| Catalyst / Ligand Type | Metal | Monomer | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity ( kg/mol ·h) | Polymer Properties (Mw, PDI) |
| Iminopyrrole | Fe | Ethylene | MAO | 35 | 10 | 12,600 | Mw = 3.4 x 10^5, PDI = 2.8 |
| Iminopyrrole | Co | Ethylene | MAO | 35 | 10 | 8,400 | Oligomers |
| Pyrrole-bridged CGC | Ti | Propylene | dMMAO | 25 | 8.0 | 600 | High molecular weight |
MAO: Methylaluminoxane; dMMAO: dried Modified Methylaluminoxane; Mw: Weight-average molecular weight; PDI: Polydispersity index.
Applications in 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful synthetic tool for the construction of five-membered heterocyclic rings. While the use of pyrrole derivatives as catalysts for this transformation is not as widespread as in other areas, the synthesis of functionalized pyrroles often proceeds via a 1,3-dipolar cycloaddition reaction. In these reactions, azomethine ylides, generated in situ, react with various dipolarophiles.
Metal-catalyzed 1,3-dipolar cycloadditions, often employing silver or copper salts, provide a direct route to multi-substituted pyrroles. For instance, the reaction of azomethine ylides with ynones, catalyzed by silver acetate, yields highly functionalized pyrroles in moderate to high yields. This approach highlights the utility of the pyrrole ring as a synthetic target accessible through cycloaddition chemistry.
While the specific compound 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has not been reported as a catalyst for 1,3-dipolar cycloadditions, it is conceivable that metal complexes bearing this ligand could be explored for such applications. The Lewis acidic metal center could activate the dipolarophile, while the pyrrole ligand could influence the stereochemical outcome of the reaction.
The following table provides examples of pyrrole synthesis via 1,3-dipolar cycloaddition, which could serve as a basis for the future development of pyrrole-catalyzed cycloaddition reactions.
| Dipole | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
| Azomethine ylide | Ynone | AgOAc | Toluene | 80 | up to 89 | N/A |
| Azomethine ylide | Sulfonyl dipolarophile | AgOAc / DBU | CH2Cl2 | RT | 60-90 | N/A |
| Azomethine ylide | Dimethyl acetylenedicarboxylate | BF3·OEt2 | CH2Cl2 | RT | 65-85 | High |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; N/A: Not Applicable or Not Reported.
Other Relevant Catalytic Transformations Facilitated by Pyrrole Ligands
Beyond polymerization and cycloaddition reactions, pyrrole-based ligands have demonstrated significant utility in a variety of other catalytic transformations, including cross-coupling and hydrogenation reactions. The modular nature of the pyrrole scaffold allows for the synthesis of ligands with tailored electronic and steric properties, which is crucial for achieving high efficiency and selectivity in these reactions.
Cross-Coupling Reactions:
Nickel complexes of pyrrole-based PNP pincer ligands have been successfully employed as precatalysts for C-S cross-coupling reactions. These catalysts effectively couple a range of aryl iodides with thiols in good to excellent yields with low catalyst loadings. The catalytic activity is influenced by the substituents on the phosphine (B1218219) arms of the pincer ligand.
Hydrogenation Reactions:
Iridium and ruthenium complexes featuring pyrrole-containing ligands have shown promise in catalytic hydrogenation and transfer hydrogenation reactions. For instance, a pyrrolyl-containing [N,P]-ligand in combination with a ruthenium precursor forms an active and robust catalytic system for the transfer hydrogenation of ketones. These catalysts can achieve high conversions for a variety of substrates, including those with sterically demanding groups.
The table below presents a selection of other catalytic transformations facilitated by pyrrole-based ligands.
| Reaction Type | Catalyst / Ligand | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) / TON |
| C-S Cross-Coupling | Ni(II) PNP pincer | Aryl iodide | Thiol | DMF | 80 | 76->99 |
| Transfer Hydrogenation | Ru(II) / [N,P]-pyrrole | Ketone | Isopropanol | Toluene | 80 | 65-95 (conversion) |
| CO2 Hydrogenation | Cp*Ir-pyridylpyrrole | CO2 | H2 | H2O/MeOH | 25 | TOF = 29 h⁻¹ |
TON: Turnover Number; TOF: Turnover Frequency.
Advanced Materials Applications Derived from 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo
Polymeric Materials and Conducting Polymers
The pyrrole (B145914) nucleus is the fundamental unit of polypyrrole, one of the most extensively studied conducting polymers due to its high conductivity, good environmental stability, and biocompatibility. The functionalization of the pyrrole monomer is a key strategy to modulate the properties of the resulting polymer, such as solubility, processability, and specific functionalities for sensing or biomedical applications.
Electrochemical polymerization is a primary method for synthesizing conducting polymer films directly onto an electrode surface. The process involves the oxidative coupling of monomer units. The presence of substituents on the pyrrole ring significantly influences the polymerization potential, the morphology of the resulting polymer film, and its electrochemical and optical properties.
While direct studies on the electrochemical polymerization of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- are not extensively documented in the literature, the behavior of other halogenated pyrrole derivatives provides valuable insights. Halogen substituents, particularly iodine, are known to have a strong electronic influence. The electron-withdrawing nature of iodine atoms at the 3 and 4 positions is expected to increase the oxidation potential of the monomer compared to unsubstituted pyrrole. This is a common trend observed in the electropolymerization of halogenated heterocycles.
The polymerization of dihalopyrroles typically proceeds through α-α' linkages, leading to a conjugated polymer backbone. The bulky iodine atoms at the β-positions can introduce steric hindrance, potentially affecting the planarity of the polymer chain and, consequently, its conductivity. However, this steric effect can also be beneficial in preventing over-oxidation of the polymer film, a common issue with polypyrrole that leads to a loss of conductivity.
The table below summarizes the typical effects of halogen substitution on the electrochemical properties of polypyrrole derivatives, providing a basis for predicting the behavior of polymers derived from 3,4-diiodopyrrole monomers.
| Substituent | Monomer Oxidation Potential (vs. Ag/AgCl) | Polymer Conductivity (S/cm) | Key Observations |
| Unsubstituted | ~0.7 V | 10-100 | High conductivity, but prone to over-oxidation. |
| 3,4-Dichloro- | Higher than pyrrole | Lower than polypyrrole | Increased stability, lower conjugation due to steric effects. |
| 3,4-Dibromo- | Higher than pyrrole | Lower than polypyrrole | Similar to chloro-derivatives, with more pronounced steric hindrance. |
| 3,4-Diiodo- (Predicted) | Significantly higher than pyrrole | Potentially lower but with enhanced stability | Strong electron-withdrawing effect, significant steric hindrance may improve stability against over-oxidation. |
Note: The data for 3,4-diiodo- derivatives are predictive and based on general trends observed for halogenated pyrroles.
The presence of hydroxymethyl groups at the 2 and 5 positions of the pyrrole ring offers a versatile platform for the design of functional polymers. These groups can be utilized in several ways:
Post-polymerization Modification: The hydroxymethyl groups can serve as reactive sites for post-polymerization modification. After the formation of a polypyrrole backbone derived from 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, these groups can be esterified, etherified, or converted to other functional groups. This allows for the introduction of a wide range of functionalities, such as fluorescent tags, bioactive molecules, or cross-linking agents, without interfering with the polymerization process itself.
Polyester and Polyurethane Synthesis: The diol functionality allows for the use of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- as a monomer in condensation polymerization reactions. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would incorporate the diiodopyrrole unit into the main chain, potentially imparting unique electronic, optical, or thermal properties to the material.
Improved Solubility and Processability: The polar hydroxymethyl groups can enhance the solubility of both the monomer and the resulting polymer in more polar organic solvents. This is a significant advantage, as the poor solubility of many conducting polymers is a major obstacle to their processing and application.
The design of such functional polymers allows for the creation of materials with a unique combination of properties: the conductivity and electroactivity of the polypyrrole core, the stability imparted by the iodo-substituents, and the specific functionality introduced via the dimethanol groups.
Porphyrin and Corrole (B1231805) Macrocycle Synthesis via 3,4-Diiodopyrrole Building Blocks
Porphyrins and corroles are tetrapyrrolic macrocycles with remarkable electronic and photophysical properties, making them central to a wide range of applications, from catalysis and sensing to photodynamic therapy and molecular electronics. The synthesis of specifically substituted porphyrins and corroles is crucial for fine-tuning their properties. The use of pre-functionalized pyrrole building blocks is a key strategy in achieving this control.
The '3+1' condensation is a powerful synthetic strategy for the preparation of asymmetrically substituted porphyrins. nih.gov This method involves the acid-catalyzed condensation of a tripyrrane (a linear tripyrrolic species) with a 2,5-difunctionalized pyrrole. nih.gov The 2,5-dicarbinol or 2,5-dicarbaldehyde derivatives of pyrrole are commonly employed as the '1' component in this reaction.
Theoretically, 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is an ideal candidate for the '1' component in a '3+1' porphyrin synthesis. The two hydroxymethyl groups at the 2 and 5 positions can readily undergo acid-catalyzed condensation with the terminal α-positions of a tripyrrane to form the porphyrin macrocycle. The key advantage of this approach is the direct and regioselective introduction of the two iodine atoms at the β-positions of one of the pyrrole rings of the final porphyrin.
This strategy offers a direct route to A3B-type porphyrins where one pyrrole ring is distinctly substituted. The resulting 2,3-diiodo-porphyrin could serve as a versatile platform for further functionalization through reactions known for aryl iodides, such as Suzuki, Sonogashira, or Heck cross-coupling reactions.
The direct iodination of a pre-formed porphyrin or corrole macrocycle often leads to a mixture of products with varying degrees and positions of iodination, making the isolation of a specific isomer challenging. The use of a pre-iodinated building block like a 3,4-diiodopyrrole derivative in the macrocycle synthesis offers a more controlled and regioselective approach to obtaining β-iodinated porphyrins and corroles.
In the context of a '3+1' synthesis, the use of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- would ensure that the iodine atoms are located specifically at the β-positions of a single pyrrole subunit within the porphyrin ring. This level of control is difficult to achieve through direct halogenation methods.
For corrole synthesis, which often involves the condensation of a bipyrromethane with a pyrrole-2,5-dicarbaldehyde, a 3,4-diiodopyrrole-2,5-dicarbaldehyde (which could be synthesized from the corresponding dimethanol) could be employed to introduce two iodine atoms at adjacent β-positions of the corrole macrocycle.
The introduction of iodine atoms at the peripheral β-positions of porphyrins and corroles has a profound impact on their electronic and structural properties due to a combination of inductive and steric effects.
Electronic Effects:
Red-Shifted Absorption Spectra: The electron-withdrawing nature of the iodine atoms perturbs the π-electron system of the macrocycle, typically leading to a red-shift in both the Soret and Q-bands of the UV-visible absorption spectrum. This effect is generally more pronounced with a greater number of halogen substituents.
Modified Redox Potentials: The inductive effect of the iodine atoms makes the macrocycle more electron-deficient. This results in a positive shift in the oxidation and reduction potentials of the porphyrin or corrole, making them easier to reduce and harder to oxidize. This tuning of redox properties is crucial for applications in catalysis and electron transfer processes.
The following table illustrates the general trend of the first oxidation potential of free-base tetraphenylporphyrin (B126558) (H2TPP) upon β-halogenation.
| Porphyrin Derivative | First Oxidation Potential (E1/2 vs. Fc/Fc+) |
| H2TPP | ~0.8 V |
| β-octabromo-H2TPP | ~1.2 V |
| β-diiodo-H2TPP (Predicted) | ~0.9 - 1.0 V |
Note: The data for the diiodo- derivative is an estimation based on the known electronic effects of halogens.
Structural Effects:
Macrocycle Distortion: The bulky iodine atoms at the β-positions introduce significant steric strain, forcing the porphyrin or corrole macrocycle to deviate from planarity. This often results in a ruffled, saddled, or domed conformation.
Influence on Physicochemical Properties: This non-planar distortion can have a significant impact on the molecule's properties, including its solubility, aggregation behavior, and the accessibility of the central metal ion in metalloporphyrins. For instance, non-planar porphyrins often exhibit altered photophysical properties, such as faster non-radiative decay rates.
Optical Materials and Dyes
The field of optical materials and dyes is continually seeking novel molecular structures that offer enhanced performance, stability, and new functionalities. Pyrrole-based compounds have emerged as a significant class of materials in this domain due to their unique electronic and structural properties. The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile building block for creating a wide array of chromophores. The specific compound, 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, represents a subclass of halogenated pyrroles whose potential in optical applications is rooted in the fundamental properties of the substituted pyrrole core.
The chromophoric (color-producing) properties of pyrrole derivatives are intrinsically linked to their π-conjugated electronic system. The lone pair of electrons on the nitrogen atom participates in the aromatic 6π electron system, which is the basis for its electronic transitions, typically in the ultraviolet (UV) region. chemicalbook.com However, by attaching various substituent groups to the pyrrole ring, the electronic properties, and thus the optical absorption and emission characteristics, can be significantly altered.
Substitution can extend the π-conjugation, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, moving it from the UV into the visible region. This principle is fundamental to the design of organic dyes. For instance, creating "push-pull" systems, where an electron-donating group and an electron-withdrawing group are attached to the conjugated system, can induce strong intramolecular charge-transfer (ICT) transitions, resulting in intense and tunable colors. acs.orgmdpi.com
Halogenation represents a key strategy for modifying these properties. The introduction of iodine atoms at the 3 and 4 positions of the pyrrole ring, as in 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, has several predictable effects:
Heavy Atom Effect: Iodine, being a heavy atom, can influence the intersystem crossing rates, potentially affecting the fluorescence quantum yield and promoting phosphorescence.
Electronic Effects: Halogens are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature can subtly tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.
Steric Effects: The bulky iodine atoms can induce steric hindrance, potentially affecting the planarity of the molecule and its derivatives. This can lead to changes in conjugation and, consequently, the optical properties. For example, in some dye systems, forcing a more planar structure enhances conjugation and shifts absorption to longer wavelengths. mdpi.com
Research into related halogenated systems has demonstrated these effects. For example, studies on iodine-doped plasma-polymerized pyrrole films have shown a significant reduction in the optical band gap, indicating a shift towards absorbing lower-energy light. researchgate.net This suggests that iodination can be an effective method for tuning the electronic structure for specific optical applications.
The versatility of the pyrrole scaffold has led to its integration into numerous advanced colorant technologies. The most prominent examples are the diketopyrrolopyrrole (DPP) pigments, which are known for their brilliant colors, high stability, and excellent lightfastness. wikipedia.orgnaturalpigments.comresearchgate.net DPP pigments, which contain a fused pyrrole-lactam core, are used extensively in high-performance applications such as automotive paints, plastics, and inks. wikipedia.orggoogle.com The core structure of DPPs demonstrates the potential of the pyrrole ring to form the basis of highly stable and intensely colored materials.
Beyond traditional pigments, pyrrole derivatives are being actively explored for functional dyes in cutting-edge technologies:
Dye-Sensitized Solar Cells (DSSCs): Pyrrole-based organic dyes are used as sensitizers in DSSCs. acs.orgrsc.org In these devices, the dye absorbs sunlight and injects an electron into a semiconductor (like TiO₂), initiating the process of converting light into electricity. The ability to tune the absorption spectrum of pyrrole dyes is crucial for maximizing light harvesting across the solar spectrum. mdpi.com
Fluorescent Probes and Sensors: The fluorescence of certain pyrrole derivatives can be sensitive to their local environment. This has led to the development of DPP-based fluorescent probes for detecting various biological and chemical species, including ions and reactive oxygen species. rsc.org These probes offer high fluorescence quantum yields and good photostability. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): The development of pyrrole-based emitters is an area of interest for OLED technology. By designing pyrrole conjugates with other chromophores, researchers can create molecules with dual emission or tunable emission colors, which could be used to create white light emitters or other specific colors for display applications. nih.gov
The compound 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- could serve as a valuable synthetic intermediate for accessing more complex functional dyes. The dimethanol groups at the 2 and 5 positions provide reactive sites for further chemical modification, allowing for the extension of the conjugated system or for linking the chromophore to other molecules or substrates. The diiodo- substitution provides a handle for cross-coupling reactions, enabling the construction of larger, more complex chromophoric systems with potentially enhanced optical and electronic properties.
Spectroscopic and Structural Elucidation of 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its structure.
The ¹H NMR spectrum of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is expected to be relatively simple due to the high degree of symmetry in the molecule and the absence of protons on the pyrrole (B145914) ring itself. The key predicted signals are outlined below.
N-H Proton: A broad singlet is anticipated for the pyrrole N-H proton, typically appearing in the downfield region (δ 8.0-9.5 ppm). Its broadness is a result of quadruple broadening from the nitrogen atom and potential intermolecular hydrogen bonding.
Methylene (B1212753) Protons (-CH₂OH): The protons of the two equivalent hydroxymethyl groups at positions 2 and 5 are expected to produce a single signal. This signal would likely appear as a singlet around δ 4.5-4.8 ppm. The deshielding is caused by the adjacent electronegative oxygen atom and the aromatic pyrrole ring.
Hydroxyl Protons (-OH): The two hydroxyl protons are expected to give rise to a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but could be expected in the range of δ 2.0-5.0 ppm. This signal would disappear upon the addition of a few drops of D₂O due to deuterium (B1214612) exchange.
Table 1: Predicted ¹H NMR Spectral Data for 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.5 | Broad Singlet | 1H | N-H |
| ~ 4.5 - 4.8 | Singlet | 4H | -CH₂ -OH |
| ~ 2.0 - 5.0 | Broad Singlet | 2H | -OH |
The proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Given the molecule's symmetry, only three distinct carbon signals are expected. pressbooks.publibretexts.org
C2 and C5 Carbons: These two equivalent carbons, bonded to both nitrogen and the hydroxymethyl groups, would appear significantly downfield. Their chemical shift is predicted to be in the range of δ 135-145 ppm.
C3 and C4 Carbons: These carbons are directly attached to iodine atoms. The "heavy atom effect" of iodine typically causes a significant upfield shift (shielding) of the attached carbon signal. Therefore, despite being part of an aromatic ring, their resonance is expected at a much higher field than typical pyrrole carbons, likely in the δ 80-95 ppm range.
Methylene Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups would resonate in a region typical for primary alcohols attached to an aromatic system, predicted to be around δ 55-65 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 145 | C 2 / C 5 |
| ~ 80 - 95 | C 3 / C 4 |
| ~ 55 - 65 | -CH₂ OH |
Two-dimensional (2D) NMR experiments would be essential for confirming the assignments made from 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): An HMQC or HSQC spectrum would show a direct one-bond correlation between protons and the carbons they are attached to. A cross-peak would be observed connecting the proton signal at δ ~4.6 ppm with the carbon signal at δ ~60 ppm, confirming the -CH₂OH group assignment.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2- and 3-bond) C-H correlations and is critical for piecing together the molecular structure. Key expected correlations would include:
A correlation between the methylene protons (-CH₂) and the C2/C5 carbons.
A correlation between the methylene protons (-CH₂) and the C3/C4 carbons.
A correlation between the N-H proton and the C2/C5 carbons.
These HMBC correlations would definitively establish the connectivity of the hydroxymethyl groups to the C2/C5 positions of the 3,4-diiodopyrrole core.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. nih.gov The FT-IR spectrum of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- would be characterized by several key absorption bands. researchgate.netspectrabase.com
Table 3: Predicted FT-IR Absorption Bands for 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3400 - 3200 | Strong, Broad | Stretching | O-H (alcohol) and N-H (pyrrole) |
| 2950 - 2850 | Medium | Stretching | C-H (aliphatic -CH₂) |
| ~ 1550 | Medium | Stretching | C=C (pyrrole ring) |
| ~ 1450 | Medium | Bending | C-H (aliphatic -CH₂) |
| ~ 1300 | Medium | Stretching | C-N (pyrrole ring) |
| ~ 1050 | Strong | Stretching | C-O (primary alcohol) |
| < 600 | Medium-Weak | Stretching | C-I |
The most prominent feature would be a very broad and strong absorption band in the 3200-3400 cm⁻¹ region, arising from the overlapping stretching vibrations of the O-H groups of the alcohols and the N-H group of the pyrrole ring. Aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. The characteristic C=C and C-N stretching vibrations of the pyrrole ring would be observed in the fingerprint region, while a strong C-O stretching band for the primary alcohol function would be a key identifier. The C-I stretching vibration occurs at very low frequencies (<600 cm⁻¹) and may be difficult to observe on a standard mid-IR spectrometer.
Mass Spectrometry (MS) Techniques (e.g., Electron Ionization Mass Spectrometry, EI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, often causing it to fragment. youtube.comyoutube.com
The molecular ion peak (M⁺•) for 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- (C₆H₇I₂NO₂) would be expected at an m/z value corresponding to its molecular weight (approximately 378.86 g/mol ). This peak would be expected to be intense and easily identifiable.
The fragmentation pattern would be influenced by the different functional groups. nih.govyoutube.com Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of water (H₂O): [M - 18]⁺
Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺
Loss of an iodine radical (•I): [M - 127]⁺
Loss of two iodine radicals: [M - 254]⁺
Table 4: Predicted Key Fragments in the EI-MS of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
| m/z (approx.) | Ion Formula | Description |
| 379 | [C₆H₇I₂NO₂]⁺• | Molecular Ion (M⁺•) |
| 362 | [C₆H₆I₂NO]⁺ | Loss of •OH |
| 361 | [C₆H₅I₂NO]⁺• | Loss of H₂O |
| 348 | [C₅H₆I₂NO]⁺ | Loss of •CH₂OH |
| 252 | [C₆H₇INO₂]⁺ | Loss of •I |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Unsubstituted pyrrole exhibits a strong π → π* absorption band around 210 nm. nist.gov The introduction of substituents onto the pyrrole ring typically causes a shift in the absorption maximum (λ_max).
For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, the combination of two electron-donating hydroxymethyl groups and two electron-withdrawing (but also polarizable) iodine atoms would extend the conjugation and influence the electronic structure. This is expected to result in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted pyrrole. A λ_max in the range of 230-260 nm would be a reasonable prediction for the main π → π* transition of this compound in a non-polar solvent.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule.
The crystal structure of 3,4-dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole has been determined, revealing key structural features of this derivative. The analysis provides a foundational understanding of how substituent groups influence the geometry and packing of the pyrrole ring system.
Crystallographic Data
The crystallographic data for 3,4-dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole is summarized in the interactive table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ nih.gov.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁Br₂NO₂S |
| Formula Weight | 393.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.6248(4) |
| b (Å) | 9.7172(6) |
| c (Å) | 21.2083(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1365.27(14) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.914 g/cm³ |
| Absorption Coeff. (mm⁻¹) | 6.083 |
Data sourced from the Crystallography Open Database, entry 1528572.
Molecular Structure and Conformation
The single-crystal X-ray diffraction analysis of 3,4-dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole reveals a non-planar molecular conformation. The dihedral angle between the pyrrole ring and the phenylsulfonyl group is a significant feature of the molecular structure. In the solid state, the pyrrole ring itself is nearly planar, as is typical for this heterocyclic system.
The bromine atoms at the 3 and 4 positions of the pyrrole ring, along with the methyl groups at the 2 and 5 positions, influence the electronic distribution and steric profile of the molecule. The phenylsulfonyl group attached to the nitrogen atom of the pyrrole ring adopts a specific orientation relative to the pyrrole plane, which is determined by steric hindrance and electronic interactions between the two ring systems.
Intermolecular Interactions
Theoretical and Computational Chemistry of 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo
Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. DFT calculations can determine optimized molecular geometry, electron density distribution, and the nature of chemical bonds.
For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, the pyrrole (B145914) ring forms the core structure, with two hydroxymethyl groups at the 2- and 5-positions and two iodine atoms at the 3- and 4-positions. The iodine atoms, being highly electronegative, are expected to exert a significant electron-withdrawing inductive effect on the pyrrole ring. This would lead to a redistribution of electron density, polarizing the C-I bonds and influencing the aromaticity of the pyrrole system. The hydroxymethyl groups are generally considered weak electron-withdrawing groups.
Table 1: Predicted Geometrical Parameters and NBO Charges for 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Predicted Value |
|---|---|
| Bond Length C3-I (Å) | 2.10 |
| Bond Length C4-I (Å) | 2.10 |
| Bond Length C2-C3 (Å) | 1.39 |
| Bond Length C4-C5 (Å) | 1.39 |
| NBO Charge on I (a.u.) | -0.25 |
| NBO Charge on C3/C4 (a.u.) | +0.15 |
| NBO Charge on N (a.u.) | -0.50 |
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net
In 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, the HOMO is expected to be a π-orbital primarily localized over the electron-rich pyrrole ring. The energy of the HOMO indicates the molecule's ionization potential or its capacity to donate electrons. The LUMO, conversely, is predicted to have significant contributions from the σ*-antibonding orbitals of the C-I bonds. This localization suggests that the molecule would be susceptible to nucleophilic attack at the carbon atoms attached to the iodine or could accept an electron into this orbital, potentially leading to the cleavage of the C-I bond.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the electron-withdrawing iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,5-bis(hydroxymethyl)pyrrole, likely resulting in a moderately sized energy gap.
Table 2: Predicted FMO Energies and Global Reactivity Descriptors
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, the primary sources of conformational flexibility are the rotations around the C2-CH₂OH and C5-CH₂OH bonds.
It is plausible that a hydrogen bond could form between the hydrogen atom of one hydroxyl group and the electronegative pyrrole nitrogen or one of the iodine atoms. Computational modeling can be used to locate the energy minima corresponding to stable conformers and the transition states connecting them. By calculating the relative energies of these conformers, their Boltzmann population at a given temperature can be predicted, identifying the most likely structures the molecule will adopt.
Table 3: Predicted Relative Energies of Key Conformers
| Conformer | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Anti, No H-bonding | 1.5 |
| 2 | Syn, No H-bonding | 2.0 |
| 3 | Anti, H-bond (OH to N) | 0.0 (most stable) |
| 4 | Anti, H-bond (OH to I) | 0.8 |
Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)
Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra. researchgate.netyoutube.com The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-, the primary electronic transitions are expected to be π-π* transitions within the pyrrole ring. The substitution with iodine atoms may cause a bathochromic (red) shift in the absorption bands compared to the parent pyrrole due to the extension of the conjugated system and the influence on the frontier orbital energies. researchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov These calculations provide theoretical chemical shifts that, when scaled and compared with experimental data, can confirm a proposed structure. nsf.gov For the target molecule, the iodine atoms are expected to have a strong deshielding effect on the C3 and C4 carbons, leading to significantly downfield ¹³C chemical shifts. The protons of the hydroxymethyl groups (-CH₂OH) and the pyrrole N-H would exhibit characteristic shifts influenced by the electronic environment and potential hydrogen bonding.
Table 4: Predicted Spectroscopic Data
| Spectroscopic Property | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (in CH3OH) | λmax,1 (nm) | 235 (π-π) |
| λmax,2 (nm) | 280 (π-π) | |
| 13C NMR (in DMSO-d6) | δ (C2/C5) | 135 ppm |
| δ (C3/C4) | 95 ppm | |
| δ (-CH2OH) | 58 ppm | |
| 1H NMR (in DMSO-d6) | δ (N-H) | 11.5 ppm |
| δ (-CH2OH) | 4.5 ppm | |
| δ (-OH) | 5.0 ppm |
Analysis of Electron-Transfer Processes and Redox Properties
The redox behavior of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be investigated computationally by calculating its ionization potential (IP) and electron affinity (EA). These values correspond to the energies required to remove an electron and add an electron, respectively, and can be related to the molecule's oxidation and reduction potentials.
The oxidation process would likely involve the removal of an electron from the HOMO, centered on the pyrrole ring, to form a radical cation. The stability of this cation is influenced by the substituents. The reduction process, governed by the LUMO, would involve the addition of an electron. Given the localization of the LUMO on the C-I σ*-antibonding orbitals, reduction could initiate a dissociative electron transfer, leading to the cleavage of an iodide ion. rsc.org This is a common pathway for the electrochemical reduction of halogenated organic compounds. Computational models can simulate these processes and predict the corresponding redox potentials, offering insight into the molecule's stability under oxidative or reductive conditions.
Table 5: Predicted Redox Properties
| Parameter | Predicted Value |
|---|---|
| Vertical Ionization Potential (eV) | 7.8 |
| Vertical Electron Affinity (eV) | 0.9 |
| First Oxidation Potential (V vs. SHE) | +1.2 |
| First Reduction Potential (V vs. SHE) | -0.8 |
Future Perspectives in 1h Pyrrole 2,5 Dimethanol, 3,4 Diiodo Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The future synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- will likely pivot towards greener and more efficient methodologies that maximize atom economy. Traditional multi-step syntheses of highly substituted pyrroles can be resource-intensive and generate significant waste. Future research should focus on developing novel synthetic pathways that address these limitations.
One promising avenue is the development of one-pot or tandem reactions that construct and functionalize the pyrrole (B145914) ring in a single, streamlined process. This could involve, for instance, a modified Paal-Knorr synthesis using a novel 3,4-diiodo-1,4-dicarbonyl precursor which could then be condensed with a suitable amine source. mdpi.comnih.gov The challenge lies in creating stable, iodinated dicarbonyl compounds.
Moreover, the principles of green chemistry will be paramount. This includes the use of environmentally benign solvents, such as water or supercritical fluids, and the replacement of stoichiometric reagents with catalytic systems. nih.govresearchgate.net For example, iodine-catalyzed Paal-Knorr reactions have been shown to be effective, and this concept could be extended and optimized for the synthesis of this specific diiodo-pyrrole. researchgate.netmdpi.com Exploring enzymatic or biocatalytic routes could also offer a highly selective and sustainable alternative to traditional chemical synthesis.
A key goal will be to enhance atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.govnih.govscispace.com This contrasts with classical methods that may involve protecting groups or generate substantial inorganic salt waste from halogenation steps. Future routes might explore direct C-H iodination of a 2,5-bis(hydroxymethyl)pyrrole precursor using catalytic methods, which would represent a significant improvement in atom efficiency.
Table 1: Comparison of Synthetic Approaches for Substituted Pyrroles
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Solvents | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, bio-based solvents, supercritical fluids, or solvent-free conditions researchgate.netresearchgate.net |
| Reagents | Stoichiometric and often hazardous (e.g., strong acids/bases) | Catalytic (e.g., metal, organo-, bio-catalysts), recyclable reagents dtu.dk |
| Atom Economy | Moderate to low, with significant by-product formation | High, with minimal waste through one-pot and tandem reactions nih.govresearchgate.net |
| Energy Input | Often requires high temperatures and prolonged reaction times | Lower energy input through microwave-assisted synthesis or highly active catalysts mdpi.com |
| Selectivity | May require protecting group strategies | High chemo- and regioselectivity through catalyst design |
Exploration of Advanced Catalytic Systems Utilizing its Ligand Potential
The molecular structure of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is exceptionally well-suited for applications in coordination chemistry and catalysis. The two hydroxymethyl groups, in conjunction with the pyrrole nitrogen, can act as a tridentate ligand, capable of coordinating with a variety of transition metals. This opens up the possibility of designing novel pincer-type catalysts.
Future research will involve synthesizing and characterizing metal complexes of this ligand. The electronic properties of the resulting catalyst could be finely tuned by the strong electron-withdrawing nature of the two iodine atoms on the pyrrole backbone. This could impart unique reactivity and selectivity in catalytic transformations. Potential applications for such novel catalytic systems include:
Cross-Coupling Reactions: The development of palladium, nickel, or copper catalysts for Suzuki, Heck, and Sonogashira coupling reactions.
C-H Activation/Functionalization: Designing catalysts for the direct functionalization of unactivated C-H bonds, a key goal in modern organic synthesis. nih.govresearchgate.net
Hydrogenation and Transfer Hydrogenation: Creating ruthenium or iridium complexes for the efficient reduction of polar functional groups.
Furthermore, the iodine atoms themselves could play a role beyond simple electronic modulation. They could engage in halogen bonding interactions within the catalytic sphere, potentially influencing substrate orientation and transition state stabilization, thereby enhancing enantioselectivity in asymmetric catalysis. acs.org
Integration into Emerging Functional Materials with Tailored Properties
The unique combination of functional groups in 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- makes it an ideal building block (monomer) for the synthesis of advanced functional materials with tailored electronic, optical, and structural properties.
Conducting Polymers: The diiodo- functionality is a prime handle for polymerization via established cross-coupling methodologies like Suzuki or Stille coupling. Polymerization with various aromatic or heteroaromatic co-monomers could yield a new class of diketopyrrolopyrrole (DPP)-related polymers. frontiersin.orgnih.gov The presence of the heavy iodine atoms in the polymer backbone would be expected to lower the LUMO energy level and could enhance inter-chain interactions and charge transport, making these materials promising for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxymethyl side groups could be used for post-polymerization modification to fine-tune solubility and other physical properties.
Metal-Organic Frameworks (MOFs): The two hydroxymethyl groups provide ideal coordination sites for linking with metal nodes (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) to form novel Metal-Organic Frameworks. nih.govresearchgate.net The resulting MOFs would feature pores decorated with diiodo-pyrrole units. Such materials could exhibit a high affinity for iodine vapor, making them potentially useful for the capture of radioactive iodine isotopes from nuclear waste streams. nih.govyoutube.comrsc.org The inherent porosity and the functionalized channels could also be exploited for applications in heterogeneous catalysis and chemical sensing.
Table 2: Potential Roles of Functional Groups in Material Applications
| Functional Group | Role in Polymers | Role in Metal-Organic Frameworks (MOFs) |
|---|---|---|
| 3,4-Diiodo Sites | Reactive sites for cross-coupling polymerization (e.g., Suzuki, Stille). nih.gov | Can engage in halogen bonding to template guest molecules; enhances affinity for iodine capture. nih.gov |
| 2,5-Dimethanol Groups | Pendants for post-polymerization modification to control solubility and properties. | Primary coordination sites to link with metal ions, forming the framework structure. nih.gov |
| Pyrrole Ring | Provides a conjugated, electron-rich core for electronic applications. | Acts as a rigid, functionalized organic linker defining pore size and chemical environment. |
Expanding the Theoretical Understanding of Halogen Effects on Pyrrole Chemistry and Reactivity
The presence of two heavy iodine atoms directly on the electron-rich pyrrole ring provides a fascinating platform for fundamental studies into halogen effects on heterocyclic chemistry. Future research in this area will likely be driven by a synergy between computational modeling and experimental validation.
A key focus will be on understanding the phenomenon of halogen bonding . The C-I bonds on the pyrrole ring are expected to create regions of positive electrostatic potential, known as σ-holes, on the iodine atoms. nih.gov These σ-holes can act as powerful Lewis acids, forming non-covalent bonds with electron donors. Theoretical studies can map the electrostatic potential surface of the molecule, predict the strength and directionality of these bonds, and model how the molecule might self-assemble in the solid state or interact with other molecules in solution. acs.orgnih.gov This understanding is crucial for designing crystal structures and for predicting interactions in biological systems or materials.
Furthermore, computational chemistry can provide deep insights into how the two iodine atoms modulate the electronic structure and reactivity of the pyrrole ring. Key areas of investigation include:
Aromaticity: Quantifying the effect of the two strongly electron-withdrawing iodine atoms on the aromaticity of the pyrrole ring.
Acidity: Predicting the pKa of the N-H proton, which is expected to be significantly more acidic compared to unsubstituted pyrrole.
Reactivity: Modeling the susceptibility of the pyrrole ring to electrophilic and nucleophilic attack, providing a predictive framework for its chemical behavior in complex reactions.
These theoretical investigations will not only deepen our fundamental understanding of this specific molecule but will also contribute to the broader knowledge of halogen effects in heterocyclic chemistry, guiding the rational design of new functional molecules and materials.
Q & A
Basic Synthesis and Purification
Q: What are the recommended synthetic routes for preparing 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- in academic laboratories? A: The synthesis typically involves iodination of a pyrrole precursor. Electrophilic substitution using iodine sources like N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid at 50–70°C) is common. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography ensures purity. For structurally similar pyrrole derivatives, refluxing with catalysts or base-mediated reactions are documented .
Characterization Techniques
Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : To identify proton environments and carbon骨架, though iodine’s quadrupolar moment may broaden signals.
- IR Spectroscopy : Detects functional groups (e.g., -OH in dimethanol).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine has a distinct M+2 peak).
- X-ray Crystallography : Resolves 3D structure; SHELX programs are widely used for refinement .
Advanced: Computational Modeling of Reactivity
Q: How can density functional theory (DFT) predict the electronic properties and reactivity of this iodinated pyrrole? A: DFT calculates HOMO-LUMO gaps to assess electron donor/acceptor capacity, critical for applications like charge-transfer complexes. Solvent effects (e.g., polarizable continuum models) and iodine’s heavy atom effect on spin-orbit coupling can be modeled. Studies on analogous compounds show alignment between experimental inhibition efficiency and theoretical parameters (e.g., adsorption energy) .
Data Contradictions in Spectral Assignments
Q: How should researchers resolve discrepancies in NMR or crystallographic data for this compound? A: Cross-validate using complementary techniques:
- X-ray Diffraction : Resolves positional ambiguity of iodine substituents.
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations obscured by iodine’s paramagnetic effects.
- Elemental Analysis : Confirms stoichiometry. Contradictions may arise from polymorphism or solvent effects in crystallization .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in lab settings? A: Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Category 2A/2B hazards).
- Ventilation : Use fume hoods due to potential respiratory irritation (H335).
- Waste Disposal : Halogenated waste protocols apply. Consult SDS for analogous pyrrole derivatives .
Advanced: Mechanistic Insights in Corrosion Inhibition
Q: What experimental designs elucidate the corrosion inhibition mechanism of this compound on metal surfaces? A:
- Electrochemical Studies : Potentiodynamic polarization and EIS (electrochemical impedance spectroscopy) measure inhibition efficiency.
- Surface Analysis : SEM/EDS or AFM identifies adsorption patterns.
- Isothermal Titration Calorimetry : Quantifies binding thermodynamics. Langmuir adsorption models are typical for pyrrole-based inhibitors .
Basic: Solubility and Stability Profiling
Q: How can researchers optimize solubility and stability for biological or material applications? A:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures.
- pH Stability : Conduct UV-Vis or HPLC assays under varying pH.
- Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds .
Advanced: Crystallography Challenges
Q: What challenges arise in crystallizing this compound, and how are they mitigated? A: Iodine’s high electron density can cause crystal disorder. Strategies include:
- Slow Evaporation : In low-polarity solvents (e.g., dichloromethane/hexane).
- Cryocooling : Reduces thermal motion during data collection.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands .
Isotopic Labeling for Mechanistic Studies
Q: How can isotopic labeling (e.g., ¹²⁷I vs. ¹³¹I) enhance reaction mechanism studies? A: Isotopic substitution aids in:
- Kinetic Isotope Effects (KIE) : Differentiate radical vs. ionic pathways.
- Neutron Diffraction : Locates hydrogen atoms in crystal lattices.
- Mass Spectrometry Tracking : Monitors iodine migration in degradation studies .
Interdisciplinary Applications
Q: What emerging interdisciplinary applications (e.g., optoelectronics, medicinal chemistry) are plausible for this compound? A:
- Optoelectronics : Iodine’s heavy atom effect enhances spin-orbit coupling for OLEDs.
- Antimicrobial Agents : Halogenated pyrroles exhibit bioactivity; structure-activity relationships (SAR) can be explored via substituent variation.
- Coordination Chemistry : Iodine’s lone pairs may facilitate metal-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
